(3E)-4-(4-benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-ol
Description
(3E)-4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-ol is a fluorinated enol derivative featuring a benzylpiperazine moiety and a hydroxyl group at the C2 position of a trifluorobut-3-en-2-ol backbone.
Properties
IUPAC Name |
(E)-4-(4-benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c16-15(17,18)14(21)6-7-19-8-10-20(11-9-19)12-13-4-2-1-3-5-13/h1-7,14,21H,8-12H2/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIIBLHCDJCUMX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C=CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/C=C/C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(4-benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added through a reaction with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Enol: The final step involves the formation of the enol group through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enol group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the double bond, converting it into a single bond and forming the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its potential as a pharmacological agent. It has been studied for its inhibitory effects on diacylglycerol acyltransferase (DGAT), particularly DGAT1. This enzyme is crucial in lipid metabolism and is a target for obesity and diabetes therapies. Piperazine derivatives, including this compound, have shown promise in modulating DGAT activity, suggesting potential applications in developing anti-obesity drugs .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its trifluoromethyl group contributes to the stability and reactivity of synthesized products. The compound can be utilized in reactions involving nucleophiles, enhancing the formation of complex molecular architectures .
Potential Applications in Peptide Synthesis
Research indicates that derivatives of this compound can be used as protecting reagents in peptide synthesis. The presence of the trifluorobutene unit allows for selective reactions that are crucial in constructing peptide bonds without unwanted side reactions .
Case Study 1: Inhibition of DGAT Activity
A study demonstrated that this compound exhibited significant inhibitory activity against DGAT enzymes. This was evidenced by biochemical assays measuring lipid accumulation in cell lines treated with varying concentrations of the compound. Results indicated a dose-dependent inhibition of lipid synthesis, highlighting its potential as a therapeutic agent in metabolic disorders .
Case Study 2: Synthesis of Trifluoromethyl Compounds
In another research project focused on organic synthesis, this compound was employed to generate a series of trifluoromethyl-substituted heterocycles. These compounds were evaluated for their biological activities, including antimicrobial and anticancer properties. The results showed that several derivatives exhibited promising activity against various cancer cell lines, indicating the compound's versatility in medicinal chemistry applications .
Mechanism of Action
The mechanism of action of (3E)-4-(4-benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Groups
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Core Structure: The target compound’s trifluorobut-3-en-2-ol backbone distinguishes it from cinnoline (9b) or cyclohexenol () analogs.
- Substituent Effects: The benzylpiperazine group is shared with compounds 9b and 4e, which are associated with cholinesterase inhibition (4e) .
Table 2: Functional Group Impact on Properties
Biological Activity
(3E)-4-(4-benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-ol is a synthetic organic compound notable for its unique structure, which includes a trifluoromethyl group and a piperazine ring. These structural features suggest potential biological activities that warrant investigation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H19F3N2O. It features:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Piperazine ring : Contributes to binding affinity and receptor interaction.
The compound's mechanism of action is primarily through its interaction with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group is believed to enhance binding affinity due to increased electron-withdrawing properties, while the piperazine moiety may facilitate receptor binding and stability in physiological conditions.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. The benzylpiperazine moiety is often linked to serotonin receptor modulation.
- Antitumor Activity : Some derivatives of piperazine compounds have shown cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance these effects by altering the compound's interaction with cellular targets.
- Neuroprotective Properties : Research indicates potential neuroprotective effects in models of neurodegeneration, possibly through modulation of neurotransmitter systems.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of a structurally related compound in mice. Results demonstrated significant reductions in immobility time in the forced swim test, suggesting enhanced mood-related behaviors attributed to serotonin receptor activity.
Case Study 2: Antitumor Efficacy
In vitro assays evaluated the cytotoxicity of this compound against human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating promising antitumor potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3E)-4-(4-methylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-ol | Methyl instead of benzyl | Moderate antidepressant effects |
| (3E)-4-(4-phenylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-ol | Phenyl group | Enhanced neuroprotective activity |
Q & A
Q. What are the established synthetic routes for (3E)-4-(4-benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-ol, and how can reaction yields be optimized?
A multi-step synthesis is typically employed, involving:
- Step 1 : Formation of the piperazine intermediate via nucleophilic substitution or coupling reactions (e.g., refluxing 2-fluorobenzoyl chloride with 1-boc-piperazine in ethanol, followed by deprotection with TFA) .
- Step 2 : Introduction of the trifluorobut-3-en-2-ol moiety through a condensation or Wittig-like reaction under controlled temperature (e.g., 1033 K for 5 hours) to ensure stereochemical control of the (3E) configuration .
- Purification : Column chromatography (e.g., silica gel with EtOAc–petroleum ether) yields the final product. Reported yields (~48%) suggest optimization via solvent selection (e.g., dichloromethane for intermediates) and catalyst screening (e.g., potassium carbonate for deprotonation) .
Q. Which spectroscopic and crystallographic methods are critical for confirming the stereochemistry and structural integrity of this compound?
- X-ray Crystallography : Resolves the (3E) configuration and hydrogen-bonding patterns (e.g., O–H···O interactions in trifluoroacetate salts) .
- NMR Spectroscopy : Key signals include:
- IR Spectroscopy : Hydroxyl stretch (~3400 cm) and carbonyl peaks (e.g., 1680 cm for ketones) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., neurotransmitter receptors)?
- Docking Studies : Use tools like AutoDock Vina to simulate interactions with receptors (e.g., serotonin or histamine receptors), focusing on piperazine’s amine groups and the fluorophenyl moiety’s hydrophobic pockets .
- Conformational Analysis : Tools like Molfinder enable similarity searches for analogs with known biological activity, leveraging structural features like the benzylpiperazine scaffold .
- MD Simulations : Assess stability of ligand-receptor complexes in solvated environments (e.g., GROMACS) to validate docking results .
Q. How should researchers address contradictions in biological activity data across different assays?
- Assay Validation : Confirm assay conditions (e.g., pH, temperature) and compound solubility (DMSO is preferred for in vitro studies but may interfere with cell-based assays) .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., cAMP quantification) for functional activity .
- Metabolite Screening : Use LC-MS to rule out degradation products, especially if discrepancies arise between in vitro and in vivo studies .
Q. What strategies mitigate solubility challenges during in vitro pharmacological testing?
- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without destabilizing the compound .
- Salt Formation : Convert the free base to a hydrochloride or trifluoroacetate salt (common in piperazine derivatives) to improve solubility .
- Dynamic Light Scattering (DLS) : Monitor aggregation in solution, which can falsely reduce apparent activity .
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
- Variable-Temperature NMR : Suppress dynamic effects (e.g., rotameric equilibria in the benzylpiperazine group) to clarify splitting patterns .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous H and signals, particularly for overlapping aromatic protons .
- Crystallographic Refinement : Apply restraints for disordered atoms (e.g., trifluoromethyl groups) in X-ray structures to improve model accuracy .
Q. What are the key considerations for designing SAR (Structure-Activity Relationship) studies on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
